molecular formula C18H21N7 B6471610 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640828-96-0

3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6471610
CAS No.: 2640828-96-0
M. Wt: 335.4 g/mol
InChI Key: CJOJKIFSTUQRCM-UHFFFAOYSA-N
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Description

The compound “3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile” is a complex organic molecule. It consists of a pyrimidylpiperazine cation joined by the C1/N3 atoms of each unit . A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of pyrrolidine, a versatile scaffold for novel biologically active compounds . The pyridine ring and the imidazole were retained in our compounds, we attempted to add small groups to investigate the SAR surrounding the pyridine ring unit, and other naphthenic rings were incorporated into imidazole to investigate the inhibitory activities and selectivity .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrimidylpiperazine cation joined by the C1/N3 atoms of each unit . The disposition of a similar compound, 3,3-difluoropyrrolidin-1-yl{(2 S ,4 S )-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200), was examined in rats, dogs, and humans .


Chemical Reactions Analysis

The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring (M5) in all species . Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3) and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be complex. For instance, the IR νmax (cm −1): 3013 (aromatic C–H), 2931 (aliphatic C–H), 1635 (amide C=O), 1581–1415 (C=C and C=N), 1251–1024 (C–N and C–O) .

Mechanism of Action

Target of Action

The compound “3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile” is a complex molecule with multiple potential targets. Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. The pyrrolidine ring, a key component of the compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space and bind to its targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pharmacokinetics

Similar compounds have been found to be rapidly absorbed, with maximal plasma concentrations achieved within 1 hour after oral administration . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways included amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical properties and biological activities. For instance, the disposition of a similar compound, 3,3-difluoropyrrolidin-1-yl{(2 S ,4 S )-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200), was examined in rats, dogs, and humans .

Future Directions

The future directions for research on such compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, the pyridine ring and the imidazole were retained in our compounds, we attempted to add small groups to investigate the SAR surrounding the pyridine ring unit, and other naphthenic rings were incorporated into imidazole to investigate the inhibitory activities and selectivity .

Properties

IUPAC Name

3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c19-13-15-3-5-20-14-16(15)23-9-11-24(12-10-23)17-4-6-21-18(22-17)25-7-1-2-8-25/h3-6,14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJKIFSTUQRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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